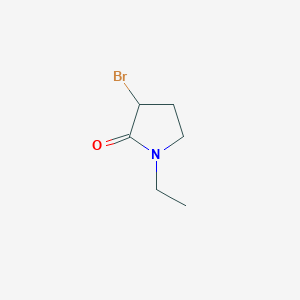

3-Bromo-1-ethylpyrrolidin-2-one

Description

3-Bromo-1-ethylpyrrolidin-2-one is a brominated pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidinone) substituted with a bromine atom at the 3-position and an ethyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing lactam moiety and the bromine atom, which facilitate nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

3-bromo-1-ethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRGQOUTQLPNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110027-12-8 | |

| Record name | 3-bromo-1-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature . The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are employed.

Major Products

The major products formed from these reactions include substituted pyrrolidinones, N-oxides, and reduced derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

3-Bromo-1-ethylpyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group in the pyrrolidinone ring play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Core

a. 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7)

- Structural Features: A phenyl ring substituted with bromine (3-position) and methyl (4-position) is attached to the pyrrolidinone core.

- Key Differences: The ethyl group in 3-Bromo-1-ethylpyrrolidin-2-one is replaced with a bromophenyl group, increasing molecular weight and lipophilicity.

b. (RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one (CAS 188532-77-6)

- Structural Features : A 3-methoxybenzyl group replaces the ethyl substituent.

- Key Differences: The methoxy group enhances solubility in polar aprotic solvents but reduces water solubility.

Bromine Position and Ring Modifications

a. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS 183208-34-6)

- Structural Features : A fused pyrrolopyridine system with bromine on the pyridine ring.

- Key Differences :

b. 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 879887-28-2)

- Structural Features: A dihydroisoquinolinone core with bromine and ethyl substituents.

- Key Differences: The rigid isoquinolinone framework reduces conformational flexibility compared to pyrrolidinone. The ethyl group’s placement on the nitrogen atom influences steric effects in catalytic applications .

Halogen and Functional Group Diversity

a. 3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

- Structural Features : Contains dual bromine atoms (3-position and bromomethyl) and a trifluoromethylphenyl group.

- Key Differences :

b. 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8)

- Structural Features: A pyridinone core with bromine and 2-fluorophenyl substituents.

- Key Differences: The fluorine atom increases electronegativity, altering acidity (pKa) and hydrogen-bonding capacity. The pyridinone ring exhibits different tautomeric behavior compared to pyrrolidinone .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | Not Provided | C6H10BrNO | ~192.06 | 3-Bromo, 1-ethyl | Nucleophilic substitution, cross-coupling |

| 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | 1226225-33-7 | C11H12BrNO | 266.13 | 3-Bromophenyl, 4-methyl | Aromatic electrophilic substitution |

| (RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one | 188532-77-6 | C12H14BrNO2 | 284.15 | 3-Bromo, 3-methoxybenzyl | SN2 reactions, steric hindrance |

| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 183208-34-6 | C7H5BrN2O | 213.03 | Fused pyrrolopyridine, 5-bromo | Electrophilic substitution on pyridine |

| 3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | Not Provided | C12H10Br2F3NO | 385.03 | 3-Bromo, bromomethyl, trifluoromethylphenyl | Dual SN2 reactivity, high electrophilicity |

Biological Activity

3-Bromo-1-ethylpyrrolidin-2-one is a chemical compound with the molecular formula C6H10BrNO and a molecular weight of approximately 192.06 g/mol. This compound is characterized by its unique structure, which includes a bromine atom at the third position and an ethyl group at the first position of the pyrrolidin-2-one ring. Its structural features contribute significantly to its biological activity and potential applications in medicinal chemistry and organic synthesis.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological properties. The compound has been studied for its interactions with biological targets, revealing potential applications in enzyme inhibition, protein-ligand interactions, and other therapeutic areas. Notable activities include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may be beneficial in drug development targeting various diseases.

- Protein Interaction : It interacts with protein residues, potentially altering their activity and function.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to modulation or inhibition of enzymatic activity, making it a valuable candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better. Below is a table summarizing some similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-1-methylpyrrolidin-2-one | Methyl group instead of ethyl | Potentially different biological activity |

| 3-Bromo-1-propan-2-ylpyrrolidin-2-one | Propan-2-yl group instead of ethyl | Variations in reactivity due to different alkyl groups |

| 3-Bromo-N-(3-bromophenyl)pyrrolidin-2-one | Additional bromine on phenyl ring | Enhanced reactivity due to multiple halogen atoms |

This comparison highlights the distinctiveness of this compound, particularly regarding its lipophilicity and potential bioavailability in medicinal applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, demonstrating its potential as a pharmacologically active compound. Here are some key findings:

- Inhibition Studies : Research has shown that this compound effectively inhibits specific enzyme classes, suggesting its utility in developing therapeutic agents targeting metabolic pathways.

- Protein-Ligand Interactions : Studies utilizing molecular docking simulations indicate that the compound binds favorably to target proteins, which may lead to significant biological effects .

- Synthetic Applications : The compound serves as an intermediate in synthesizing various biologically active molecules, showcasing its versatility in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.